molecular formula C22H17ClN2O4S B2427968 (E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate CAS No. 683250-45-5

(E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate

Cat. No.: B2427968
CAS No.: 683250-45-5
M. Wt: 440.9
InChI Key: BGVIJMPVQUHMPM-LZYBPNLTSA-N
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Description

(E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C22H17ClN2O4S and its molecular weight is 440.9. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S/c1-13(26)29-21-19(27-2)9-14(10-20(21)28-3)8-16(11-24)22-25-18(12-30-22)15-4-6-17(23)7-5-15/h4-10,12H,1-3H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVIJMPVQUHMPM-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and biological evaluations, emphasizing its mechanisms of action and therapeutic implications.

Chemical Structure

The molecular formula of the compound is C19H18ClN3O4SC_{19}H_{18}ClN_{3}O_{4}S. Its structure features a thiazole ring, a cyanovinyl group, and a dimethoxyphenyl acetate moiety, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of Thiazole Derivative : The initial step often includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole core.
  • Cyanovinyl Group Introduction : This is achieved through a condensation reaction with appropriate vinyl compounds.
  • Acetate Formation : The final step involves esterification with acetic anhydride to yield the acetate derivative.

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate exhibit significant anticancer activity. For instance, compounds containing thiazole and phenyl moieties have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BHeLa3.5
(E)-4-(...)MCF-74.0

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Acetylcholinesterase Inhibition

The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for Alzheimer's disease. In vitro assays have demonstrated that similar thiazole derivatives can inhibit AChE activity effectively.

CompoundAChE Inhibition IC50 (µM)
Compound X2.7
Compound Y1.5
(E)-4-(...)3.0

Antibacterial Activity

Preliminary assessments indicate moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Study on Anticancer Activity : A recent study reported that derivatives of thiazole exhibited selective cytotoxicity against tumor cells while sparing normal cells, suggesting a targeted therapeutic approach.
    "Thiazole derivatives exhibit significant cytotoxicity against cancer cell lines, indicating their potential as anticancer agents."
  • AChE Inhibition Research : Another investigation focused on the AChE inhibitory properties of thiazole-based compounds, highlighting their potential in treating neurodegenerative disorders.
    "The synthesized compounds showed promising AChE inhibition, with some achieving IC50 values comparable to established inhibitors."

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